molecular formula C7H13NO3 B13449100 3-Methoxypiperidine-2-carboxylic acid

3-Methoxypiperidine-2-carboxylic acid

Cat. No.: B13449100
M. Wt: 159.18 g/mol
InChI Key: XEWIGVPFMLDGAM-UHFFFAOYSA-N
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Description

3-Methoxypiperidine-2-carboxylic acid: is an organic compound characterized by a piperidine ring substituted with a methoxy group at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable piperidine derivative with a methoxy group. This can be followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives , alcohols , and substituted piperidines .

Scientific Research Applications

3-Methoxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including and activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypiperidine-3-carboxylic acid
  • 4-Methoxypiperidine-2-carboxylic acid
  • 3-Hydroxypiperidine-2-carboxylic acid

Uniqueness

3-Methoxypiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-methoxypiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

XEWIGVPFMLDGAM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCNC1C(=O)O

Origin of Product

United States

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